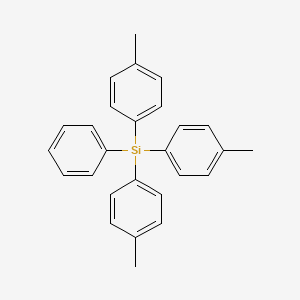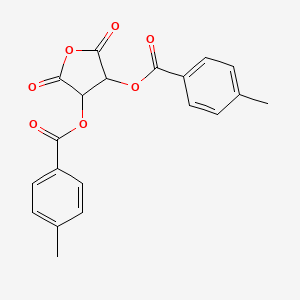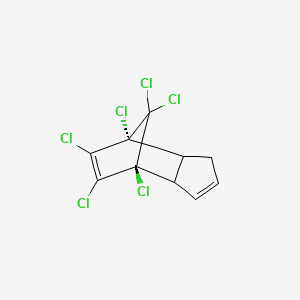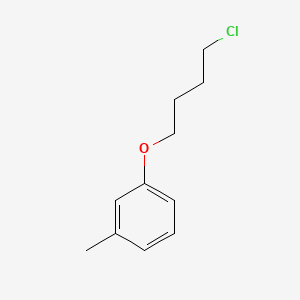
1-(4-Chlorobutoxy)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutoxy)-3-methylbenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a 4-chlorobutoxy group is attached to the benzene ring at the first position, and a methyl group is attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutoxy)-3-methylbenzene typically involves the reaction of 3-methylphenol with 1,4-dichlorobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:
3-Methylphenol+1,4-DichlorobutaneK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorobutoxy)-3-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives like 1-(4-azidobutoxy)-3-methylbenzene.
Oxidation: Formation of 3-methylbenzoic acid or 3-methylbenzaldehyde.
Reduction: Formation of 1-(4-hydroxybutoxy)-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutoxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It can be used in the development of new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobutoxy)-3-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the 4-chlorobutoxy group can form hydrogen bonds or van der Waals interactions with biological macromolecules, while the benzene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
1-(4-Chlorobutoxy)-3-methylbenzene can be compared with other similar compounds such as:
1-(4-Chlorobutoxy)benzene: Lacks the methyl group at the third position, which may affect its reactivity and interactions.
1-(4-Chlorobutoxy)-2-methylbenzene: The position of the methyl group is different, which can influence the compound’s steric and electronic properties.
1-(4-Chlorobutoxy)-4-methylbenzene: The methyl group is at the para position relative to the butoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and interaction profiles compared to its analogs.
Propiedades
Número CAS |
71648-39-0 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
1-(4-chlorobutoxy)-3-methylbenzene |
InChI |
InChI=1S/C11H15ClO/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
FVBUVUOPHWUVCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



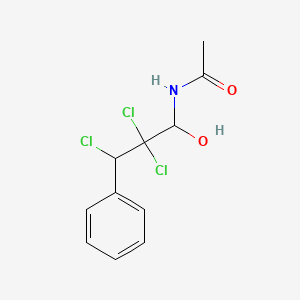
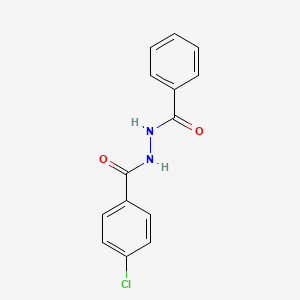
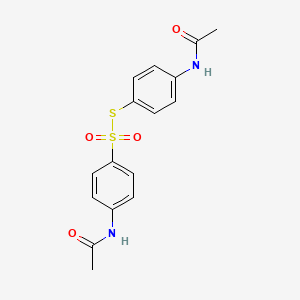

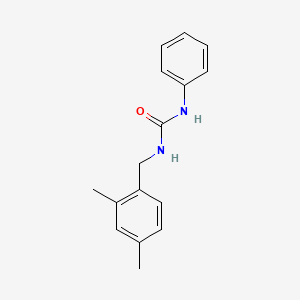
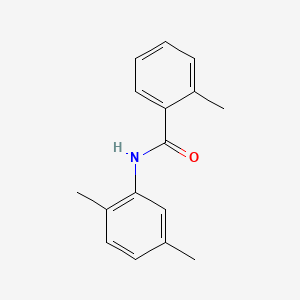


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

